7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
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Overview
Description
7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes. The process typically includes the following steps :
Cross-coupling Reaction: Pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired pyrrolopyrazine compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions for optimal yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as tributyltin hydride (Bu₃SnH) are commonly used.
Major Products Formed
Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for potential therapeutic applications, including antitumor and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Kinase Inhibition: Inhibits kinase enzymes, which play a crucial role in cell signaling and regulation.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Mukanadin C: A marine-derived natural product with a similar pyrrolopyrazine structure.
Other Pyrrolopyrazine Derivatives: Compounds with similar scaffolds exhibiting diverse biological activities.
Uniqueness
7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological properties compared to other pyrrolopyrazine derivatives.
Properties
IUPAC Name |
7-bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-10-8(12)7-2-6(9)4-11(5)7/h2,4-5H,3H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNXMHACMHYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2=CC(=CN12)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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